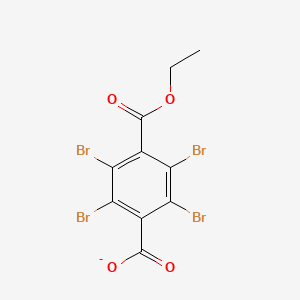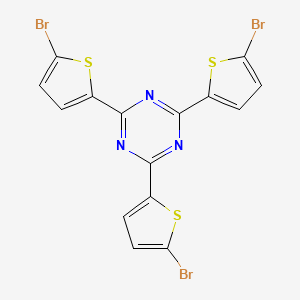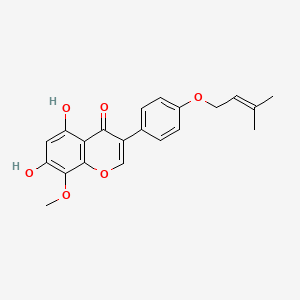![molecular formula C54H86Br2N2O4 B12299282 3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12299282.png)
3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of brominated furan rings and long alkyl chains, which contribute to its distinct chemical behavior and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multiple steps, starting with the preparation of the core pyrrolo[3,4-c]pyrrole structureThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the brominated furan rings.
Substitution: The bromine atoms in the furan rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield furan oxides, while substitution reactions can introduce various functional groups into the furan rings .
Applications De Recherche Scientifique
3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The brominated furan rings and long alkyl chains contribute to its binding affinity and reactivity with various substrates. The compound’s effects are mediated through its ability to modulate chemical reactions and biological processes at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Bis(thieno-2-yl)-N-(2-octyldodecyl)phthalimide
- 4,8-Bis(5-bromothiophen-2-yl)-2,6-bis(2-octyldodecyl)-2H-benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole)-6-ium-5-ide
- 3,6-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole
Uniqueness
Compared to similar compounds, 3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to its unique combination of brominated furan rings and long alkyl chains. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C54H86Br2N2O4 |
|---|---|
Poids moléculaire |
987.1 g/mol |
Nom IUPAC |
1,4-bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C54H86Br2N2O4/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-57-51(45-37-39-47(55)61-45)49-50(53(57)59)52(46-38-40-48(56)62-46)58(54(49)60)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3 |
Clé InChI |
IQTAAPMKDWGXFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(O3)Br)C1=O)C4=CC=C(O4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12299199.png)
![(2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299207.png)
![5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B12299208.png)
![2-Amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B12299212.png)

![4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12299229.png)

![3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one](/img/structure/B12299247.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B12299262.png)

![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12299277.png)

